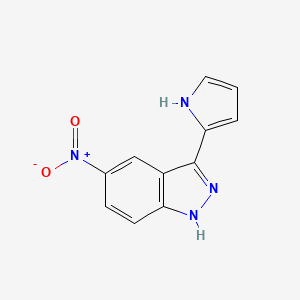
5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole
Cat. No. B8660241
Key on ui cas rn:
351458-51-0
M. Wt: 228.21 g/mol
InChI Key: CFAUVALBGQEKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07186716B2
Procedure details


5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (37 mg) (from Example 22) was hydrogenated using 5% Pd/C (20 mg) in ethanol (5 mL) for 2 hours. The reaction was filtered and the filtrate was concentrated to give 20 mg of the titled compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]1[NH:14][CH:15]=[CH:16][CH:17]=1)([O-])=O>C(O)C.[Pd]>[NH:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([NH2:1])[CH:5]=2)[NH:9][N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C=1NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC=C1)C1=NNC2=CC=C(C=C12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
